4-(ethylsulfonyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
4-(ethylsulfonyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C16H23N3O4S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.14092740 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Determination in Plasma
W. Kline, S. Kusma, and B. Matuszewski (1999) developed a sensitive method for determining a related compound, L-368,899, in human plasma. This method, which could potentially be adapted for similar compounds, involves liquid-liquid extraction and pre-column chemical derivatization, followed by high-performance liquid chromatography with fluorescence detection (Kline et al., 1999).
Metabolism Study
Mette G. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, using human liver microsomes and recombinant enzymes. This study could provide insights into the metabolism of similar compounds, including their oxidative pathways and the enzymes involved (Hvenegaard et al., 2012).
Synthesis and Biological Activity
Nurcan Karaman et al. (2016) synthesized novel sulfonyl hydrazone derivatives with piperidine rings, which are important in medicinal chemistry. Their study involved the evaluation of these compounds for antioxidant capacity and anticholinesterase activity, which could be relevant for research on similar compounds (Karaman et al., 2016).
Properties
IUPAC Name |
(4-ethylsulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-3-24(21,22)19-12-15(23-14-7-5-4-6-13(14)19)16(20)18-10-8-17(2)9-11-18/h4-7,15H,3,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKRSFZEBJBSIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)N3CCN(CC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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